molecular formula C9H12BrN3S B12856733 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide CAS No. 1263377-75-8

4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide

Cat. No.: B12856733
CAS No.: 1263377-75-8
M. Wt: 274.18 g/mol
InChI Key: XAEINXNBXSGQEB-UHFFFAOYSA-N
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Description

4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide is an organic compound with the molecular formula C9H12BrN3S It is a derivative of thiosemicarbazide, characterized by the presence of a bromo-substituted dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide typically involves the reaction of 2-bromo-4,6-dimethylaniline with thiosemicarbazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiosemicarbazide moiety can be oxidized to form corresponding thiadiazoles or reduced to form hydrazides.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted thiosemicarbazides.

    Oxidation Reactions: Products include thiadiazoles.

    Reduction Reactions: Products include hydrazides.

Scientific Research Applications

4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to inhibit certain enzymes and proteins.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
  • 2-Bromo-4,6-dimethylaniline
  • 4-Bromo-2,6-dimethylphenyl isocyanate

Comparison: 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide is unique due to its specific substitution pattern and the presence of the thiosemicarbazide moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in various research and industrial contexts.

Properties

CAS No.

1263377-75-8

Molecular Formula

C9H12BrN3S

Molecular Weight

274.18 g/mol

IUPAC Name

1-amino-3-(2-bromo-4,6-dimethylphenyl)thiourea

InChI

InChI=1S/C9H12BrN3S/c1-5-3-6(2)8(7(10)4-5)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14)

InChI Key

XAEINXNBXSGQEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=S)NN)C

Origin of Product

United States

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